Tyrosine kinase inhibitor - 1021950-26-4

Tyrosine kinase inhibitor

Catalog Number: EVT-273926
CAS Number: 1021950-26-4
Molecular Formula: C31H31FN6O5
Molecular Weight: 586.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tyrosine Kinase Inhibitor is any substance that inhibits tyrosine kinase, an enzyme involved in the transduction and processing of many extracellular and intracellular signals including cell proliferation. Inhibition of tyrosine kinase may result in inhibition of cell growth and cell proliferation.

Imatinib

Compound Description: Imatinib (Gleevec) is a tyrosine kinase inhibitor that acts by suppressing the proliferation and inducing death of malignant cells, particularly in chronic myeloid leukemia (CML) []. It functions by preventing ATP binding to specific tyrosine kinase molecules involved in the phosphorylation of membrane proteins and the activation of pathways crucial for tumor cell survival and proliferation [].

Dasatinib

Compound Description: Dasatinib is a second-generation tyrosine kinase inhibitor that, like imatinib, targets the BCR-ABL1 oncoprotein []. Despite having a short half-life, it effectively induces apoptosis in CML cells even after transient exposure, suggesting a role for intracellular drug retention in its mechanism of action [].

Nilotinib

Compound Description: Nilotinib is another second-generation tyrosine kinase inhibitor that demonstrates potent activity against BCR-ABL1, similar to dasatinib []. It exhibits the ability to induce apoptosis in CML cells following transient exposure [].

Ponatinib

Compound Description: Ponatinib is a third-generation tyrosine kinase inhibitor known for its strong binding affinity to BCR-ABL1 kinase, exceeding the affinity of other inhibitors like imatinib, nilotinib, and dasatinib []. Its tight binding properties result in sustained partial inhibition of BCR-ABL1 signaling even at low intracellular concentrations, leading to significant apoptosis in CML cells [].

DCC-2036

Compound Description: DCC-2036 is a tyrosine kinase inhibitor evaluated for its efficacy in inducing apoptosis in CML cells. Unlike dasatinib, nilotinib, and ponatinib, DCC-2036 did not induce significant apoptosis following transient exposure, indicating potential differences in its binding kinetics or intracellular retention [].

Gefitinib

Compound Description: Gefitinib is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR) [, ]. It is primarily used in treating non-small cell lung cancer (NSCLC) harboring EGFR mutations [, ].

Erlotinib

Compound Description: Similar to gefitinib, erlotinib is a tyrosine kinase inhibitor that specifically targets EGFR [, ]. It has shown clinical efficacy in treating patients with advanced NSCLC, especially those with EGFR mutations in their tumors [].

Afatinib

Compound Description: Afatinib is another tyrosine kinase inhibitor that acts on EGFR [, ]. It is employed in treating patients with advanced NSCLC, particularly those with EGFR mutations [].

Sunitinib

Compound Description: Sunitinib is a multi-targeted tyrosine kinase inhibitor with anti-angiogenic properties. It is used to treat advanced renal cell carcinoma [].

Chloroquine

Compound Description: Chloroquine is an autophagy inhibitor that enhances the therapeutic effects of imatinib in treating CML []. It inhibits autophagy, a process that allows cells to survive stress, including drug treatment, thereby promoting imatinib-induced cell death [].

Cabozantinib

Compound Description: Cabozantinib is an oral tyrosine kinase inhibitor, primarily known for its use in treating metastatic renal cell cancer [].

Relevance: Cabozantinib exemplifies the potential for adverse effects associated with tyrosine kinase inhibitors, as highlighted in the case report of atypical posterior reversible encephalopathy syndrome [].

Pazopanib

Compound Description: Pazopanib is a tyrosine kinase inhibitor evaluated in clinical trials for its efficacy in treating high-grade soft tissue sarcomas [].

Relevance: Pazopanib provides further insight into the potential adverse effects, specifically wound complications, associated with the use of tyrosine kinase inhibitors in cancer treatment [].

Dacomitinib

Compound Description: Dacomitinib is an irreversible tyrosine kinase inhibitor that targets EGFR, HER2, and HER4 signaling. It is investigated for its clinical activity and safety in recurrent and/or metastatic squamous cell carcinoma of the head and neck (R/M-SCCHN) [].

Osimertinib

Compound Description: Osimertinib is a third-generation EGFR-TKI that has demonstrated efficacy in treating EGFR-mutated NSCLC. It has been shown to improve overall survival in patients with this type of cancer, particularly in non-Asian populations [].

Properties

CAS Number

1021950-26-4

Product Name

Tyrosine kinase inhibitor

IUPAC Name

1-N'-(4-fluorophenyl)-1-N-[4-[[2-(2-morpholin-4-ylethylcarbamoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]cyclopropane-1,1-dicarboxamide

Molecular Formula

C31H31FN6O5

Molecular Weight

586.6 g/mol

InChI

InChI=1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41)

InChI Key

PKOVTRMHYNEBDU-UHFFFAOYSA-N

SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F

Solubility

Soluble in DMSO

Synonyms

Tyrosine kinase inhibitor; B-Raf IN, B-Raf Inhibitor;

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.